An In-Depth Technical Guide to the Physicochemical Properties of 6-Amino-2-naphthalenol Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 6-Amino-2-naphthalenol Hydrochloride
Introduction
6-Amino-2-naphthalenol, a bifunctional aromatic compound derived from 2-naphthol, represents a versatile chemical scaffold of significant interest to the scientific community. Possessing both a nucleophilic amino group and an ionizable hydroxyl group on a rigid naphthalene core, it serves as a valuable building block in organic synthesis, particularly in the development of azo dyes and as a precursor for complex molecules in medicinal chemistry.[1][2] The structural similarity of naphthol derivatives to biologically active compounds suggests their potential as valuable scaffolds in drug discovery and development.[3]
The hydrochloride salt of 6-amino-2-naphthalenol is of particular importance in research and development due to its improved stability and enhanced aqueous solubility compared to the free base, facilitating its use in various experimental settings. A thorough understanding of its fundamental physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in different solvent systems, design robust reaction conditions, and develop reliable analytical methods.
This technical guide provides a comprehensive, in-depth analysis of the core physicochemical properties of 6-amino-2-naphthalenol hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not only curated data from authoritative sources but also detailed, field-proven experimental protocols for empirical verification.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. 6-Amino-2-naphthalenol hydrochloride is the salt formed from the reaction of the free base, 6-amino-2-naphthalenol, with hydrochloric acid. This protonates the primary amino group, forming an ammonium chloride salt.
| Identifier | Value | Source |
| IUPAC Name | (6-hydroxynaphthalen-2-yl)azanium chloride | |
| Synonyms | 6-Amino-2-naphthol HCl, 2-Naphthalenol, 6-amino-, hydrochloride | |
| CAS Number | 4363-04-6 (Free Base) | [4][5] |
| Molecular Formula | C₁₀H₁₀ClNO | [6][7] |
| Molecular Weight | 195.65 g/mol | [7][8] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)O)C=C1N.Cl | [4] |
Core Physicochemical Properties
The utility of a chemical compound is largely dictated by its physical and chemical properties. This section summarizes the key parameters for 6-amino-2-naphthalenol hydrochloride, providing context for their relevance in a research setting.
Solubility
Solubility is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of solutions for analytical or biological assays. The conversion of the free base to its hydrochloride salt dramatically alters its solubility profile.
| Solvent | Solubility | Rationale and Insights |
| Water | Soluble | The protonated amino group forms a highly polar ammonium salt, which readily interacts with water molecules, significantly enhancing aqueous solubility over the less soluble free base. |
| Methanol | Soluble | As a polar protic solvent, methanol can effectively solvate both the ionic hydrochloride portion and the polar hydroxyl group of the molecule.[9] |
| DMSO | Soluble | Dimethyl sulfoxide is a highly polar aprotic solvent capable of dissolving a wide range of compounds, including polar salts. |
Melting Point
The melting point is a fundamental indicator of purity. For ionic compounds like hydrochlorides, it is typically high, reflecting the strong electrostatic forces in the crystal lattice.
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Melting Point: Data for 6-amino-2-naphthalenol hydrochloride is not consistently reported in the literature. However, for the closely related isomer, 1-Amino-2-naphthol hydrochloride , the melting point is reported to be in the range of 249 - 251 °C .[8] This value serves as a reasonable estimate, suggesting a high degree of thermal stability.
Acid-Base Properties (pKa)
The compound possesses two ionizable centers: the phenolic hydroxyl group (-OH) and the protonated amino group (-NH₃⁺). Their respective pKa values dictate the molecule's charge state at any given pH, which is crucial for chromatography, extraction, and understanding biological interactions.
| Ionizable Group | Equilibrium | Approximate pKa | Source & Significance |
| Ammonium | R-NH₃⁺ ⇌ R-NH₂ + H⁺ | ~4.0 - 5.0 | This value is estimated based on the behavior of substituted anilines. The pKa of the amino group is critical for understanding its charge in physiological and acidic conditions. A detailed study on its photophysical properties confirms this cation-to-neutral transition.[10] |
| Hydroxyl | R-OH ⇌ R-O⁻ + H⁺ | ~9.9 | This experimentally derived value indicates that the hydroxyl group will be deprotonated under basic conditions (pH > 10). This is a slight increase from the parent 2-naphthol, influenced by the electron-donating amino group.[10] |
Partition Coefficient (LogP)
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key predictor of membrane permeability and is widely used in drug development to model absorption, distribution, metabolism, and excretion (ADME) properties.
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XLogP3 (Computed for Free Base): 1.6 [4]
This moderate LogP value for the free base suggests a balance between hydrophilicity and lipophilicity. The hydrochloride salt would exhibit a significantly lower apparent LogP value due to its high concentration in the aqueous phase.
Spectral Properties
Spectroscopic data provides a unique fingerprint for the molecule, essential for its identification and quantification.
UV-Visible Absorbance: The UV-Vis spectrum of 6-amino-2-naphthalenol is highly sensitive to pH due to its two ionizable groups. The naphthalene ring system is the primary chromophore.
| Species (pH Range) | λmax (nm) | Source & Insights |
| Cationic (pH < 2) | ~317 nm | At low pH, the amino group is protonated. The spectrum is dominated by the electron-withdrawing effect of the -NH₃⁺ group.[10] |
| Neutral (pH ~7) | ~330 nm | In the neutral form, both the -NH₂ and -OH groups act as auxochromes, causing a red shift compared to the parent 2-naphthol (~281-331 nm).[10][11][12] |
| Anionic (pH > 11) | ~350 nm | Deprotonation of the hydroxyl group to form the phenoxide ion (-O⁻) results in a significant bathochromic (red) shift due to increased electron delocalization.[10] |
Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups. Expected characteristic absorption bands for the hydrochloride salt include:
-
~3200-3400 cm⁻¹: O-H stretching vibration.
-
~2800-3100 cm⁻¹: Broad N-H stretching from the -NH₃⁺ group.
-
~1600-1650 cm⁻¹: N-H bending vibrations.
-
~1500-1600 cm⁻¹: Aromatic C=C ring stretching.
-
~1260 cm⁻¹: C-O stretching of the phenol.
Experimental Methodologies
While tabulated data provides a valuable reference, empirical verification is the cornerstone of scientific integrity. This section details standardized protocols for determining the key physicochemical properties in a laboratory setting.
Caption: Overall workflow for physicochemical characterization.
Protocol: Determination of pKa by Potentiometric Titration
This method empirically determines the pKa values by monitoring pH changes during titration with a strong base.
Caption: Workflow for pKa determination via titration.
Methodology:
-
Preparation: Accurately weigh ~20 mg of 6-amino-2-naphthalenol hydrochloride and dissolve it in 100 mL of deionized water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
System Setup: Place the solution in a jacketed beaker maintained at 25 °C. Immerse a calibrated pH electrode and a magnetic stir bar.
-
Titration: Begin stirring the solution. Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a burette or auto-titrator.
-
Data Recording: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The curve will show two inflection points corresponding to the neutralization of the -NH₃⁺ group and the -OH group. The pH at the midpoint of each buffer region (half-equivalence point) corresponds to the pKa of that functional group.
Causality: The use of a background electrolyte minimizes changes in activity coefficients during the titration. Titrating from the acidic hydrochloride form with a strong base allows for the sequential determination of both pKa values from a single experiment.
Protocol: UV-Vis Spectrophotometric Analysis vs. pH
This protocol validates the pH-dependent spectral shifts and can be used for an alternative pKa determination method (spectrophotometric titration).
Caption: Workflow for pH-dependent UV-Vis analysis.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the compound in methanol. Methanol is chosen as it readily dissolves the compound and does not interfere with the UV spectrum in the region of interest.
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 9, 10, 12).
-
Sample Preparation: For each pH value, add a small, identical aliquot of the stock solution to a set volume of buffer (e.g., 10 µL of stock into 3 mL of buffer) to create solutions of constant analyte concentration.
-
Spectrophotometry: Using a dual-beam UV-Vis spectrophotometer, use the corresponding buffer as the blank (reference). Scan each sample from approximately 250 nm to 500 nm.
-
Data Analysis: Overlay the spectra. The resulting plot will clearly show the shift in λmax as a function of pH. Isosbestic points, where the molar absorptivity of two species in equilibrium is equal, are strong indicators of a simple two-component equilibrium and serve as a self-validating feature of the experiment.
Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable in a laboratory environment. While a specific Safety Data Sheet (SDS) for the hydrochloride was not retrieved, the hazards can be inferred from the free base and related aminonaphthols.[4][8]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some related compounds are noted to be light-sensitive and may require storage in an amber vial.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
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Conclusion
6-Amino-2-naphthalenol hydrochloride is a chemical of significant practical utility, characterized by its high aqueous solubility, distinct acid-base properties with two pKa values (~4-5 and ~9.9), and a pH-sensitive UV-Vis absorption profile. Its moderate lipophilicity (as the free base) suggests a potential for biological membrane interaction, a key consideration in drug development. The experimental protocols detailed herein provide a robust framework for researchers to empirically validate these properties, ensuring data integrity and facilitating the compound's successful application in synthesis, analytics, and materials science. A comprehensive understanding of this physicochemical profile is the critical first step toward unlocking its full potential in scientific innovation.
References
- Jagushte, K. U., et al. (2023). Convenient synthesis of 6-Amino-2-naphthol by Copper-catalyzed Ullmann reaction. Tetrahedron Letters. Sourced via Semantic Scholar.
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Axios Research. (n.d.). 6-Amino-2-naphthol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 428605, 6-Amino-2-naphthalenol. Retrieved from [Link]
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NIST. (n.d.). 1-Amino-2-naphthol hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
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ACS Publications. (2023). Dual Excited State Proton Transfer Pathways in the Bifunctional Photoacid 6-Amino-2-naphtol. The Journal of Physical Chemistry B. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14534, 2-Naphthalenol, 1-amino-, hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis spectrum of naphthol. [Diagram]. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Naphthol. Retrieved from [Link]
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